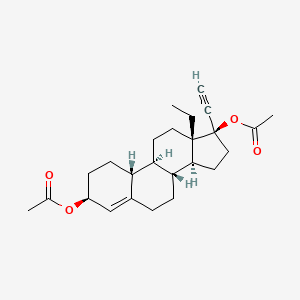
Levonorgestrel-3,17-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levonorgestrel-3,17-diacetate is a synthetic progestogen, a derivative of levonorgestrel. It is primarily used in hormonal contraceptives and hormone replacement therapy. This compound is known for its high potency and effectiveness in regulating reproductive hormones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of levonorgestrel-3,17-diacetate typically involves the acetylation of levonorgestrel. The process begins with levonorgestrel, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 17 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Levonorgestrel-3,17-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the steroid nucleus, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and halogenated derivatives. These products can have different pharmacological properties and applications.
科学研究应用
Levonorgestrel-3,17-diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is used to study the effects of progestogens on cellular processes and hormone regulation.
Medicine: It is a key component in hormonal contraceptives and hormone replacement therapy, providing insights into reproductive health and hormone-related disorders.
Industry: The compound is used in the formulation of various pharmaceutical products, including contraceptive pills and hormone therapy medications.
作用机制
Levonorgestrel-3,17-diacetate exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The result is the inhibition of ovulation and changes in the endometrial lining, making it less suitable for implantation.
相似化合物的比较
Similar Compounds
Levonorgestrel: The parent compound, used widely in contraceptives.
Norethindrone acetate: Another synthetic progestogen with similar applications.
Desogestrel: A third-generation progestogen with different pharmacokinetic properties.
Uniqueness
Levonorgestrel-3,17-diacetate is unique due to its high potency and specific acetylation at the 3 and 17 positions, which enhances its stability and effectiveness. Compared to other progestogens, it has a more prolonged duration of action and a higher binding affinity for progesterone receptors, making it a preferred choice in certain hormonal therapies.
属性
分子式 |
C25H34O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,19-23H,5,7-14H2,1,3-4H3/t19-,20-,21+,22+,23-,24-,25-/m0/s1 |
InChI 键 |
XEVOPXYBZBSLQR-AMFVFTMOSA-N |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C[C@H](CC[C@H]34)OC(=O)C |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(CCC34)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


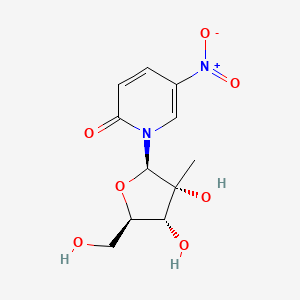
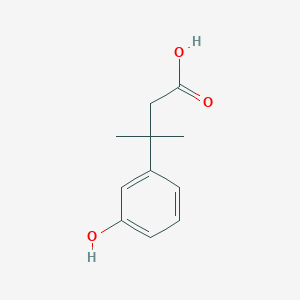
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)

![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
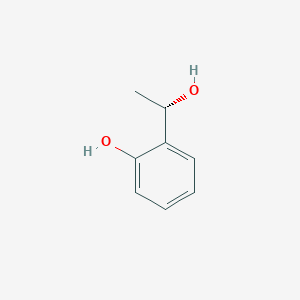
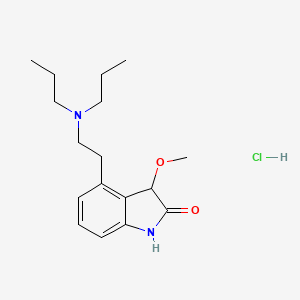
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)
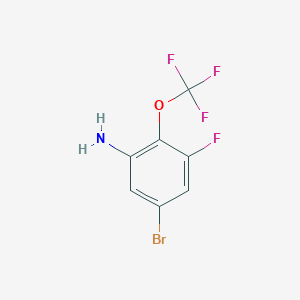
![2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid](/img/structure/B13433142.png)
![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
